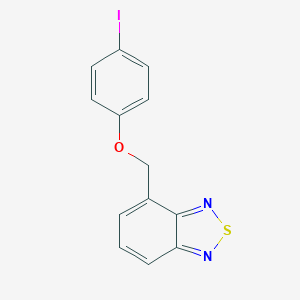![molecular formula C17H16BrNO3 B299534 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of certain receptors in the brain, which are involved in the regulation of pain and temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to have potential applications in the treatment of various diseases, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the research on 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide. One potential direction is to further explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and safety in greater detail. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for maximum efficacy. Overall, the potential applications of this compound in scientific research are vast, and further studies are needed to fully understand its potential.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has potential applications in the treatment of various diseases and could be a valuable tool in scientific research. Further studies are needed to fully understand its potential and to determine the optimal dosage and administration for maximum efficacy.
合成方法
The synthesis of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the reaction of 4-bromo-N-phenylbenzamide with 1,3-dioxane-2-carboxylic acid in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C17H16BrNO3 |
|---|---|
分子量 |
362.2 g/mol |
IUPAC 名称 |
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16BrNO3/c18-14-7-5-12(6-8-14)16(20)19-15-4-1-3-13(11-15)17-21-9-2-10-22-17/h1,3-8,11,17H,2,9-10H2,(H,19,20) |
InChI 键 |
SRISJYINKXEKSY-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
